8-Chloro-2,2-dimethylchroman-6-carbaldehyde
Overview
Description
8-Chloro-2,2-dimethylchroman-6-carbaldehyde is a chemical compound with the molecular formula C12H13ClO2 It is a derivative of chroman, a bicyclic organic compound, and features a chloro substituent at the 8th position, two methyl groups at the 2nd position, and an aldehyde group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-chloro-2,2-dimethylchroman.
Oxidation: The chroman derivative is then subjected to oxidation to introduce the aldehyde group at the 6th position. Common oxidizing agents used in this step include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and atmospheric conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Oxidation: Utilizing continuous flow reactors to perform the oxidation step efficiently.
Purification: Employing techniques such as recrystallization or column chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2,2-dimethylchroman-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: 8-Chloro-2,2-dimethylchroman-6-carboxylic acid.
Reduction: 8-Chloro-2,2-dimethylchroman-6-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2,2-dimethylchroman-6-carbaldehyde finds applications in several areas of scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2,2-dimethylchroman-6-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes.
Pathways Involved: The compound may interfere with oxidative stress pathways, leading to its observed biological effects.
Comparison with Similar Compounds
8-Chloro-2,2-dimethylchroman-6-carbaldehyde can be compared with other similar compounds, such as:
8-Chloro-2,2-dimethylchroman-6-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
8-Chloro-2,2-dimethylchroman-6-methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2,2-Dimethylchroman-6-carbaldehyde: Lacks the chloro substituent at the 8th position.
Properties
IUPAC Name |
8-chloro-2,2-dimethyl-3,4-dihydrochromene-6-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2)4-3-9-5-8(7-14)6-10(13)11(9)15-12/h5-7H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSMTFMTJQTESH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=CC(=C2)C=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401165811 | |
Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1350761-35-1 | |
Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1350761-35-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Chloro-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-carboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401165811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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